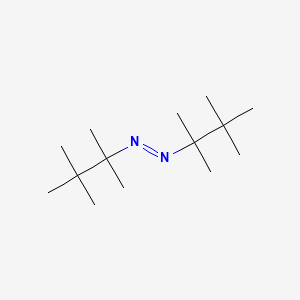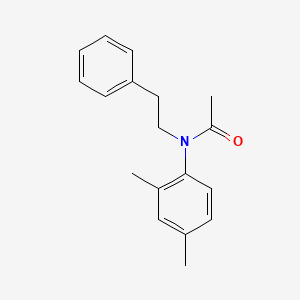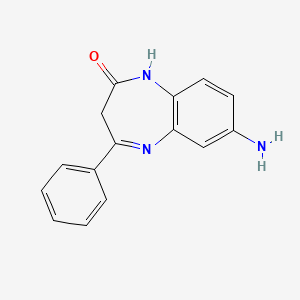
7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of appropriate benzophenone derivatives with glycine esters under controlled conditions. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate as reagents, which facilitate the formation of the benzodiazepine core .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process, reducing the formation of by-products and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in benzodiazepines, substitution reactions can modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .
Aplicaciones Científicas De Investigación
7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications in treating central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing GABA binding activity, it promotes somnolence, muscle relaxation, and a decrease in anxiety . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity in the central nervous system .
Comparación Con Compuestos Similares
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its use in treating anxiety and alcohol withdrawal symptoms.
Flurazepam: Used primarily as a hypnotic agent.
Uniqueness: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific amino substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
63614-63-1 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
7-amino-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-11-6-7-12-14(8-11)17-13(9-15(19)18-12)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) |
Clave InChI |
YCKVALPJFFWXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=C(C=CC(=C2)N)NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





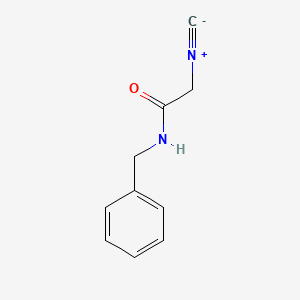

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
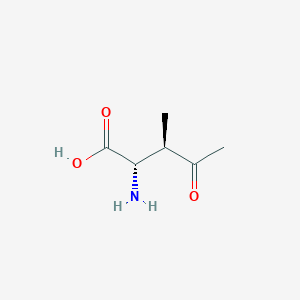
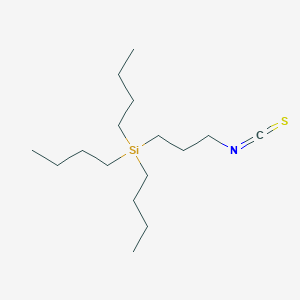
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
